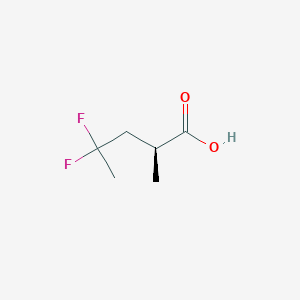
(2S)-4,4-Difluoro-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4,4-Difluoro-2-methylpentanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Difluoro-2-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluoro-2-methylpentan-1-ol.
Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Enzymatic Resolution: Employing enzymes for the chiral resolution step to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(2S)-4,4-Difluoro-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of difluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.
Synthesis: Serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Metabolic Studies: Used in studies to understand the metabolism of fluorinated compounds in biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.
Industry
Materials Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism by which (2S)-4,4-Difluoro-2-methylpentanoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, often through hydrogen bonding or hydrophobic interactions facilitated by the fluorine atoms.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.
類似化合物との比較
Similar Compounds
4,4-Difluoropentanoic acid: Lacks the methyl group, resulting in different reactivity and biological activity.
2-Methylpentanoic acid: Lacks the fluorine atoms, leading to significantly different chemical properties and applications.
4-Fluoro-2-methylpentanoic acid: Contains only one fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
(2S)-4,4-Difluoro-2-methylpentanoic acid is unique due to the combination of its chiral center, two fluorine atoms, and a methyl group, which collectively impart distinct chemical and biological properties not found in its analogs.
特性
IUPAC Name |
(2S)-4,4-difluoro-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNCQQYDYGIET-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














